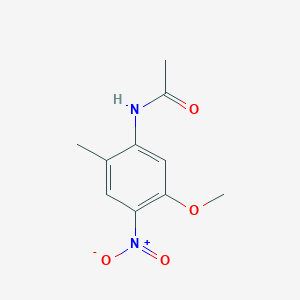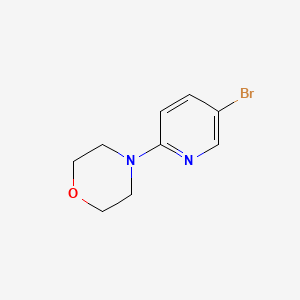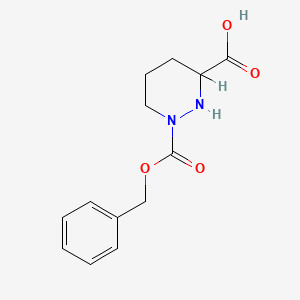
(1H-Pyrrol-2-YL)methanamine
Overview
Description
(1H-Pyrrol-2-YL)methanamine, also known as 2-(aminomethyl)pyrrole, is an organic compound with the molecular formula C5H8N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1H-Pyrrol-2-YL)methanamine can be synthesized through several methods. One common approach involves the reaction of pyrrole with formaldehyde and ammonia under acidic conditions. This Mannich-type reaction yields the desired aminomethyl derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of pyrrole-2-carboxaldehyde in the presence of ammonia. This method offers a more scalable and efficient route for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (1H-Pyrrol-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxylic acid.
Reduction: Reduction reactions can yield pyrrolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Pyrrole-2-carboxylic acid.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
(1H-Pyrrol-2-YL)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1H-Pyrrol-2-YL)methanamine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Pyrrole: The parent compound, lacking the aminomethyl group.
Pyrrolidine: A fully saturated derivative of pyrrole.
Pyrrole-2-carboxylic acid: An oxidized form of (1H-Pyrrol-2-YL)methanamine.
Uniqueness: this compound is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research applications .
Properties
IUPAC Name |
1H-pyrrol-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h1-3,7H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMWGHKZTMANIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451127 | |
| Record name | (1H-PYRROL-2-YL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64608-72-6 | |
| Record name | (1H-PYRROL-2-YL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-pyrrol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (1H-Pyrrol-2-YL)methanamine derivatives interesting for anticancer research?
A1: Research suggests that specific this compound derivatives, particularly those incorporating a 1,3,4-oxadiazole ring, exhibit promising cytotoxic activity against certain cancer cell lines. [] For example, compounds designated as (Vd), (Vf), and (Vg) in one study demonstrated comparable or even superior cytotoxicity to doxorubicin, a widely used chemotherapy drug, against A549 (lung cancer), HT29 (colon cancer), and HT1080 (fibrosarcoma) cell lines. [] This suggests that these derivatives could potentially serve as lead compounds for the development of new anticancer therapies.
Q2: How are these this compound derivatives synthesized?
A2: Researchers have developed efficient synthetic routes for these compounds. One study highlights a one-pot, four-component synthesis of novel 1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines. [] This approach offers advantages in terms of yield, cost-effectiveness, and reduced environmental impact. Another study outlines an enantioselective Friedel-Crafts aminoalkylation reaction using a chiral ammonium salt catalyst. [] This method enables the synthesis of enantiomerically pure aryl(1H-pyrrol-2-yl)methanamines, which is crucial for exploring potential differences in biological activity between enantiomers. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)


